molecular formula C6H12O3 B1208108 Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- CAS No. 63697-00-7

Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-

Cat. No.: B1208108
CAS No.: 63697-00-7
M. Wt: 132.16 g/mol
InChI Key: KIWATKANDHUUOB-YFKPBYRVSA-N
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Description

Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-, also known as isopropyl lactate, is an organic compound with the molecular formula C6H12O3. It is a chiral ester derived from lactic acid and isopropanol. This compound is commonly used as a solvent in various industrial applications due to its favorable properties such as low toxicity and biodegradability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- can be synthesized through the esterification of lactic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the esterification process is often conducted in a continuous reactor to enhance efficiency and yield. The use of azeotropic distillation can further improve the separation of the ester from the reaction mixture. Additionally, enzymatic catalysis using lipases has been explored as a green alternative for the synthesis of this ester, offering advantages such as mild reaction conditions and high selectivity.

Types of Reactions:

    Hydrolysis: Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- can undergo hydrolysis in the presence of water and an acid or base catalyst to yield lactic acid and isopropanol.

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

    Oxidation: Under specific conditions, it can be oxidized to produce corresponding acids or ketones.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or an enzyme.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Lactic acid and isopropanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Corresponding acids or ketones.

Scientific Research Applications

Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in the preparation of other chemical compounds.

    Biology: Employed in the formulation of biodegradable polymers and as a solvent for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism by which propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- exerts its effects is primarily through its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. In biological systems, its biodegradability and low toxicity make it suitable for applications where minimal environmental impact is desired.

Comparison with Similar Compounds

    Propanoic acid, 2-hydroxy-, ethyl ester:

    Propanoic acid, 2-hydroxy-, methyl ester:

Uniqueness: Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- is unique due to its specific chiral center and the presence of the isopropyl group, which imparts distinct physical and chemical properties compared to its ethyl and methyl counterparts. Its lower volatility and higher boiling point make it particularly useful in applications requiring a stable solvent with low evaporation rates.

Properties

IUPAC Name

propan-2-yl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)9-6(8)5(3)7/h4-5,7H,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWATKANDHUUOB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886638
Record name Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63697-00-7
Record name 1-Methylethyl (2S)-2-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63697-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl S-(-)-lactate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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